molecular formula C10H13N3O2 B13634059 Ethyl 2-(cyclopropylamino)pyrimidine-4-carboxylate

Ethyl 2-(cyclopropylamino)pyrimidine-4-carboxylate

Cat. No.: B13634059
M. Wt: 207.23 g/mol
InChI Key: DDTVVLZAPOMFRY-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopropylamino)pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(cyclopropylamino)pyrimidine-4-carboxylate typically involves the reaction of ethyl cyanoacetate with cyclopropylamine and a suitable pyrimidine precursor. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium ethoxide. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds on a large scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(cyclopropylamino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(cyclopropylamino)pyrimidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(cyclopropylamino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate
  • Ethyl 4-(cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylate

Uniqueness

Ethyl 2-(cyclopropylamino)pyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its cyclopropylamino group enhances its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 2-(cyclopropylamino)pyrimidine-4-carboxylate

InChI

InChI=1S/C10H13N3O2/c1-2-15-9(14)8-5-6-11-10(13-8)12-7-3-4-7/h5-7H,2-4H2,1H3,(H,11,12,13)

InChI Key

DDTVVLZAPOMFRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1)NC2CC2

Origin of Product

United States

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